molecular formula C7H4ClNO3S B088801 N-Chlorosaccharin CAS No. 14070-51-0

N-Chlorosaccharin

Cat. No. B088801
CAS RN: 14070-51-0
M. Wt: 217.63 g/mol
InChI Key: VKWMGUNWDFIWNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Chlorosaccharin undergoes electrophilic Ritter-type reactions with alkenes in acetonitrile, demonstrating its versatility in organic synthesis. This reaction pathway enables the electrophilic diamination of alkenes, leading to the formation of labile beta-chloro sulfonylamidines, which can be further processed into imidazolines. Such reactivity showcases the utility of N-Chlorosaccharin in synthesizing complex nitrogen-containing compounds from simple alkenes (Booker-Milburn et al., 2003).

Molecular Structure Analysis

The structure of N-Chlorosaccharin has been analyzed to reveal its low chlorine potential, indicating a stronger chlorinating capacity in water compared to commonly used reagents like chloramine-T or N-chlorosuccinimide. Its molecular structure contributes to its stability and solubility in various solvents, making it an effective chlorinating agent in both water and organic phases (H. Dawn et al., 1970).

Chemical Reactions and Properties

N-Chlorosaccharin's reactivity extends beyond chlorination. It has been shown to partake in halogenation reactions with electron-rich aromatics, producing halogenated compounds efficiently. Its ability to react with a range of substrates, including alkenes, to yield halohydrins highlights its broad applicability in chemical synthesis. The distinction in reactivity between N-chloro- and N-bromosaccharins further emphasizes the nuanced control it offers in synthetic chemistry (Soraia P. L. de Souza et al., 2003).

Scientific Research Applications

  • Chlorinating Reagent : N-Chlorosaccharin is a potent chlorinating agent in water, stronger than commonly used chloramine-T or N-chlorosuccinimide, and is useful as a detoxifying or chlorinating reagent. It exhibits stability and solubility in various solvents (H. Dawn et al., 1970).

  • Electrophilic Ritter-Type Reactions : It undergoes electrophilic Ritter-type reactions with alkenes in acetonitrile, leading to the formation of labile beta-chloro sulfonylamidines. This provides a method for the electrophilic diamination of alkenes (K. Booker‐Milburn et al., 2003).

  • Kinetic Studies in Oxidation Reactions : N-Chlorosaccharin has been studied for its kinetics in the oxidation of various diols, revealing its utility in detailed mechanistic studies of oxidation processes (S. Singh et al., 2011).

  • Halogenation of Aromatics and Alkenes : It is effective for the halogenation of electron-rich aromatics and cohalogenation of alkenes, producing halogenated compounds, which is significant in organic synthesis (Soraia P. L. de Souza et al., 2003).

  • Oxidation of Malic Acid : The kinetics of N-Chlorosaccharin in the oxidation of malic acid in aqueous acetic acid medium has been investigated, offering insights into acid-catalyzed oxidation reactions (S. Singh et al., 2010).

  • Synthesis of Active N-Chloro Compounds : It is used for preparing active N-chloro compounds that have applications in organic synthesis, industry, and medicine. This method is noted for being clean, fast, and efficient (Azam Shiri et al., 2009).

  • Chlorination of Acetylpyridines : The kinetics of chlorination of acetylpyridines by N-Chlorosaccharin has been studied, providing valuable insights for the chlorination processes in chemical synthesis (V. S. Panchatsharam et al., 1981).

Safety And Hazards

N-Chlorosaccharin is classified as having acute toxicity, both orally and dermally, and is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

N-Chlorosaccharin and its derivatives have been found to be significant catalysts for a wide variety of organic transformations . This suggests potential future directions in exploring its use in other chemical reactions and processes.

properties

IUPAC Name

2-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWMGUNWDFIWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404563
Record name N-Chlorosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chlorosaccharin

CAS RN

14070-51-0
Record name N-Chlorosaccharin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Chlorosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chlorosaccharin
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Record name N-CHLOROSACCHARIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
HS Dawn, IH Pitman, T Higuchi… - Journal of …, 1970 - Wiley Online Library
… UV spectral analysis and iodometric titration indicated that the N-chlorosaccharin con… N-Chlorosaccharin-A substance with a UV spectrum closely resembling that of N-chlorosaccharin …
Number of citations: 16 onlinelibrary.wiley.com
KI Booker-Milburn, DJ Guly, B Cox… - Organic Letters, 2003 - ACS Publications
N-Chlorosaccharin has been shown to undergo electrophilic Ritter-type reactions with alkenes in acetonitrile. The resulting labile β-chloro sulfonylamidines can be ring-opened and …
Number of citations: 66 pubs.acs.org
VS Panchatsharam, S Sundaram… - 1981 - nopr.niscpr.res.in
… The kinetics of chlorination of a few typical aliphatic, alicyclic and arylalkyl ketones with N-chlorosaccharin (NCSA) have been investigated in aqueous acetic acid (50% v/v). The …
Number of citations: 8 nopr.niscpr.res.in
NAM Farook - Journal of solution chemistry, 2007 - Springer
The oxidation kinetics of substituted and unsubstituted 4-oxoacids (S) by N-chlorosaccharin (NCSA) have been studied in aqueous acetic acid media. The reaction follows first-order …
Number of citations: 35 link.springer.com
P Anandasundaresan, VS Panchatsharam… - 1980 - nopr.niscpr.res.in
… Chlorination of Phenols by N-Chlorosaccharin … The present work deals with the kinetics of chlorination of phenols with N-chlorosaccharin … N-Chlorosaccharin …
Number of citations: 8 nopr.niscpr.res.in
NA Farook, GA Dameem, A Murugesan… - E-Journal of …, 2004 - hindawi.com
… by N-chlorosaccharin has yet been reported in the literature. Here we report the results of the kinetics of the oxidation of valine, l eucine and phenylalanine (AA) with N-chlorosaccharin (…
Number of citations: 10 www.hindawi.com
NA Farook, R Prabaharan, S Rahini, RS Kumar… - Journal of …, 2004 - hindawi.com
… on the oxidation of amino acids by N-chlorosaccharin has yet been reported in the literature. … arginine, and histidine, (AA) with N-chlorosaccharin (NCSA) in aqueous acetic acid medium …
Number of citations: 9 www.hindawi.com
YJ Yoon, YS Kang - Bulletin of the Korean Chemical Society, 1985 - koreascience.kr
… the use of POC13 results in only N-chlorosaccharin in 75 % yield instead of pseudosaccharin … The standard procedure for preparing N-chlorosaccharin has been performed by passing …
Number of citations: 3 koreascience.kr
G Aghapour, A Kazemi Moghaddam… - Journal of the Chinese …, 2015 - Wiley Online Library
… from the reaction of HMDS and N-chlorosaccharin as a catalyst … strated that the use of N-chlorosaccharin as a catalyst and … Use of HMDS and especially N-chlorosaccharin in low molar …
Number of citations: 7 onlinelibrary.wiley.com
N Jayasree, P Indrasenan - 1987 - nopr.niscpr.res.in
N-Chlorosaccharin(NCSA) is introduced as an oxidimetric titrant for use in aqueous acetic acid medium. Both direct potentiometric and visual titrations are developed for a total of 35 …
Number of citations: 2 nopr.niscpr.res.in

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